5-Tert-butyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
5-(TERT-BUTYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a trifluoromethyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(TERT-BUTYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, trifluoromethyl, and cyanide groups. Common synthetic routes may include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the Tert-Butyl Group: This can be achieved through alkylation reactions using tert-butyl halides in the presence of a base.
Introduction of the Trifluoromethyl Group: This step may involve radical trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Introduction of the Cyanide Group: This can be done through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient and scalable reactions, as well as employing sustainable and cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
5-(TERT-BUTYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyanide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium cyanide or potassium cyanide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives .
Scientific Research Applications
5-(TERT-BUTYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(TERT-BUTYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-(TERT-BUTYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL METHYL: Similar structure but with a methyl group instead of a cyanide group.
5-(TERT-BUTYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL ETHYL: Similar structure but with an ethyl group instead of a cyanide group.
Uniqueness
The presence of the cyanide group in 5-(TERT-BUTYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE imparts unique chemical properties and reactivity compared to its analogs with different substituents. This makes it particularly valuable in specific applications where the cyanide functionality is essential .
Properties
Molecular Formula |
C12H15F3N4 |
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Molecular Weight |
272.27 g/mol |
IUPAC Name |
5-tert-butyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C12H15F3N4/c1-11(2,3)8-4-9(12(13,14)15)19-10(18-8)7(5-16)6-17-19/h6,8-9,18H,4H2,1-3H3 |
InChI Key |
KUFKONXSKUORQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(N2C(=C(C=N2)C#N)N1)C(F)(F)F |
Origin of Product |
United States |
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